molecular formula C11H18N4 B12925305 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine CAS No. 103907-66-0

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine

Cat. No.: B12925305
CAS No.: 103907-66-0
M. Wt: 206.29 g/mol
InChI Key: FBDLQJIDOVIKDD-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and piperidine.

    Alkylation: The 2-methylpyrimidine undergoes alkylation with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyrimidine-2-carboxylic acid.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with different nucleophiles.

Scientific Research Applications

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-1-ylmethyl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-5-(morpholin-1-ylmethyl)pyrimidin-4-amine: Similar structure but with a morpholine moiety instead of a piperidine moiety.

    2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-ol: Similar structure but with a hydroxyl group at the 4-position instead of an amine group.

Uniqueness

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a piperidine moiety and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

103907-66-0

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H2,12,13,14)

InChI Key

FBDLQJIDOVIKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCCCC2

Origin of Product

United States

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